
((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid: is an organic compound with the molecular formula C8H8O4S It is characterized by a cyclohexene ring substituted with two oxo groups and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid typically involves the reaction of 3-cyclohexene-1-thiol with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the thiol group attacks the anhydride, followed by ring opening and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thio group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of drugs or as a probe in biochemical studies .
Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid involves its interaction with specific molecular targets. The thio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: This compound has a similar structure but with a pyrrole ring instead of a cyclohexene ring.
(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxyacetic acid: Another similar compound with an ethoxy group instead of a thio group.
Uniqueness: ((2,5-Dioxo-3-cyclohexen-1-yl)thio)acetic acid is unique due to its combination of a cyclohexene ring and a thioacetic acid moiety.
Propriétés
Numéro CAS |
63905-80-6 |
|---|---|
Formule moléculaire |
C8H8O4S |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
2-(2,5-dioxocyclohex-3-en-1-yl)sulfanylacetic acid |
InChI |
InChI=1S/C8H8O4S/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-2,7H,3-4H2,(H,11,12) |
Clé InChI |
XLWKTDSFCJIEQG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C=CC1=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


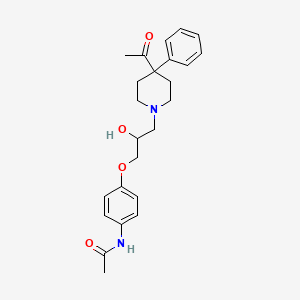
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
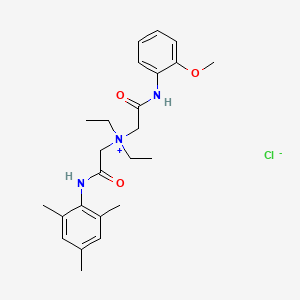
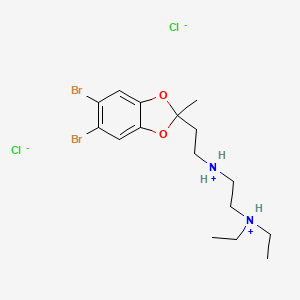
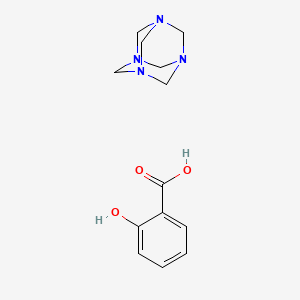
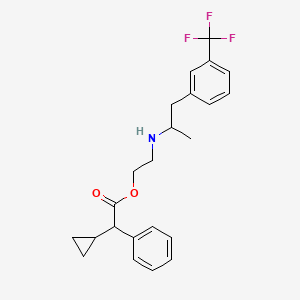
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)

